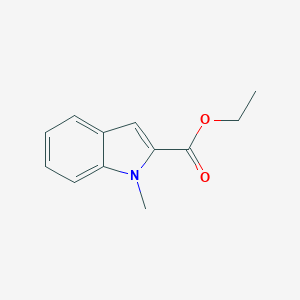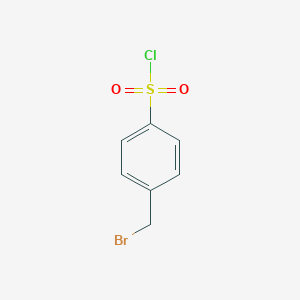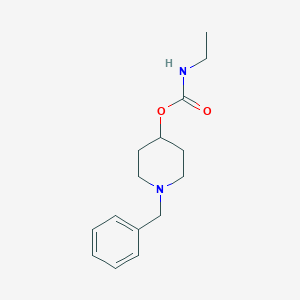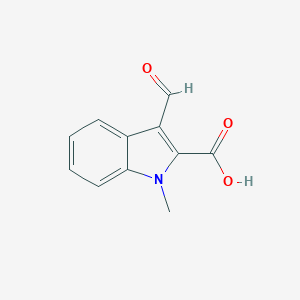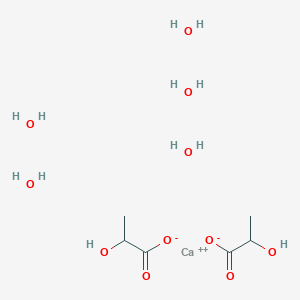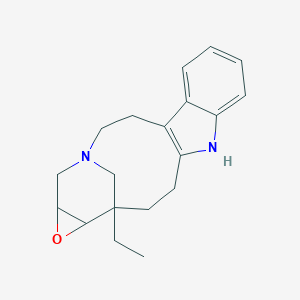
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thioamide derivative that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, leading to cell death in bacteria and cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide can cause changes in the levels of certain biochemical markers, such as lactate dehydrogenase and alkaline phosphatase. It has also been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide in laboratory experiments is its potential as an antimicrobial and anticancer agent. However, its mechanism of action is not fully understood, and further studies are needed to determine its efficacy and potential side effects.
Orientations Futures
There are several potential future directions for research on 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide. One area of interest is its potential use in combination with other drugs to enhance its antimicrobial and anticancer properties. Another potential direction is the study of its effects on other biochemical markers and pathways. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of 5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide involves a multi-step process that begins with the reaction of 5,5-dichloro-1-pentanone with sodium hydride. This is followed by a reaction with dimethylamine to produce 5,5-dichloro-N,N-dimethylpentan-2-one. The final step involves the reaction of the intermediate with Lawesson’s reagent to form the desired compound.
Applications De Recherche Scientifique
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial properties and has been tested against several bacterial strains. It has also been studied for its potential use as an anticancer agent, with promising results in vitro.
Propriétés
Numéro CAS |
119671-29-3 |
|---|---|
Nom du produit |
5,5-Dichloro-N,N-dimethyl-3-oxopent-4-enethioamide |
Formule moléculaire |
C7H9Cl2NOS |
Poids moléculaire |
226.12 g/mol |
Nom IUPAC |
5,5-dichloro-N,N-dimethyl-3-oxopent-4-enethioamide |
InChI |
InChI=1S/C7H9Cl2NOS/c1-10(2)7(12)4-5(11)3-6(8)9/h3H,4H2,1-2H3 |
Clé InChI |
GEENCRNGHNJDTN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)CC(=O)C=C(Cl)Cl |
SMILES canonique |
CN(C)C(=S)CC(=O)C=C(Cl)Cl |
Synonymes |
4-Pentenethioamide, 5,5-dichloro-N,N-dimethyl-3-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



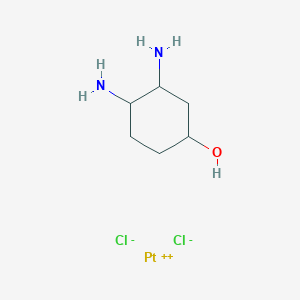
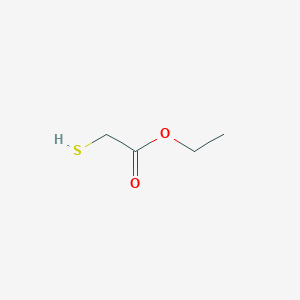
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
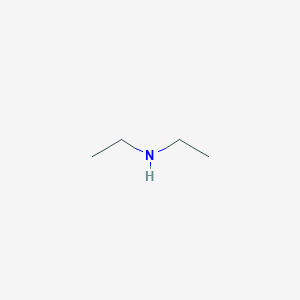
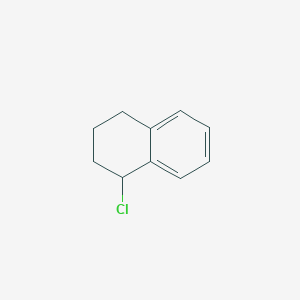
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
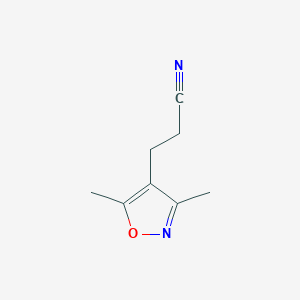
![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)
